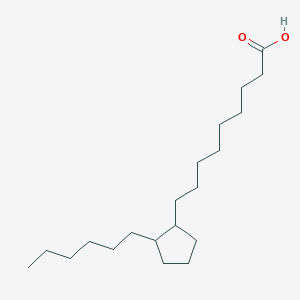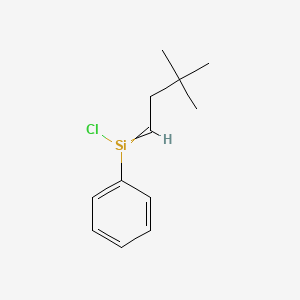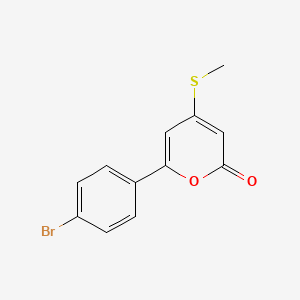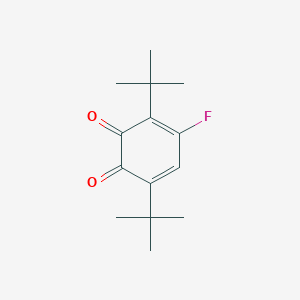
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, an ethyl chain, and a dimethoxyanthracene sulfonate moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of ethylbenzene to introduce the nitro group, followed by sulfonation and subsequent coupling with 9,10-dimethoxyanthracene. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving electron transfer mechanisms.
Biology: Investigated for its potential biological activities, including antihistaminic properties.
Medicine: Explored for its potential therapeutic effects and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate involves its ability to participate in photoinduced electron transfer reactions. The compound can absorb light and enter an excited state, facilitating electron transfer to various acceptors. This property is particularly useful in photochemical applications and the study of reaction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-9,10-dimethoxyanthracene: Known for its use as a photosensitizer and its antihistaminic activity.
4-Nitrophenylethyl sulfonate: Shares the nitrophenyl and sulfonate groups but lacks the anthracene moiety.
Uniqueness
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to its combination of functional groups, which confer distinct photochemical and electronic properties. This makes it particularly valuable in research areas requiring specific light-absorbing and electron-transfer characteristics .
Propiedades
Número CAS |
137626-75-6 |
|---|---|
Fórmula molecular |
C24H21NO7S |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21NO7S/c1-30-23-19-5-3-4-6-20(19)24(31-2)22-15-18(11-12-21(22)23)33(28,29)32-14-13-16-7-9-17(10-8-16)25(26)27/h3-12,15H,13-14H2,1-2H3 |
Clave InChI |
IZCXATGKPFWZQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
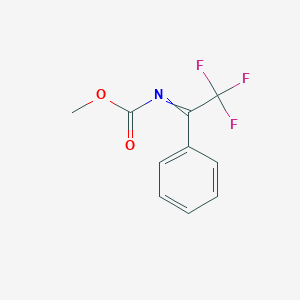
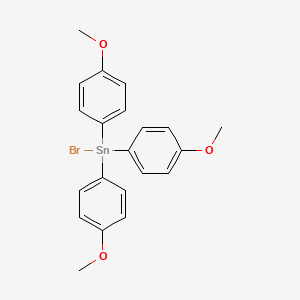
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
